Sparteine-sulfate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

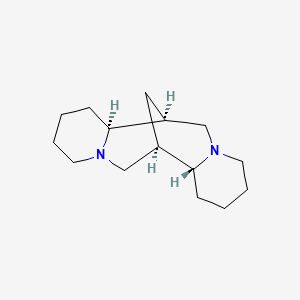

(1R,2R,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2/c1-3-7-16-11-13-9-12(14(16)5-1)10-17-8-4-2-6-15(13)17/h12-15H,1-11H2/t12-,13+,14-,15+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLRCCWJSBJZJBV-NMWPEEMBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2CC3CC(C2C1)CN4C3CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN2C[C@@H]3C[C@@H]([C@H]2C1)CN4[C@H]3CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90-39-1 | |

| Record name | Sparteine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.808 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Sparteine Sulfate: A Comprehensive Technical Guide on its Natural Occurrence and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sparteine (B1682161) is a tetracyclic quinolizidine (B1214090) alkaloid with a history of use as an antiarrhythmic and oxytocic agent. Its sulfate (B86663) salt, while withdrawn from many markets, remains a subject of significant interest due to its unique chemical structure and potential applications in stereoselective synthesis and as a pharmacological tool. This technical guide provides an in-depth exploration of the natural occurrence of sparteine sulfate in the plant kingdom and a detailed elucidation of its biosynthetic pathway. Quantitative data on its distribution, detailed experimental protocols for its isolation and analysis, and visual representations of its biosynthesis and experimental workflows are presented to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Occurrence of Sparteine Sulfate

Sparteine is primarily found in a variety of species within the Fabaceae (legume) family. It exists as one of two enantiomers, (-)-sparteine (B7772259) or (+)-sparteine, with their distribution being species-dependent. The compound is typically present as a free base but is often isolated and used as its more stable sulfate salt.

Distribution in Plant Genera

Sparteine has been identified in numerous genera, including, but not limited to:

-

Lupinus (Lupins): Many species of lupin are known to produce sparteine. For instance, Lupinus mutabilis is a notable source of the alkaloid.[1]

-

Cytisus (Brooms): Cytisus scoparius (Scotch broom) is a well-known and widespread source of sparteine.[2][3]

-

Genista (Brooms): Various Genista species have been shown to contain sparteine, although often in lower concentrations compared to other alkaloids.

-

Ammodendron

-

Sophora

-

Thermopsis

-

Anabasis [2]

Quantitative Data on Sparteine Content

The concentration of sparteine can vary significantly depending on the plant species, geographical location, developmental stage, and environmental conditions. The following table summarizes quantitative data on sparteine content from various sources.

| Plant Species | Plant Part | Sparteine Content (mg/g dry weight unless otherwise specified) | Reference |

| Lupinus arcticus | Leaves | 0.842 - 4.8 | [4] |

| Cytisus scoparius | Floral parts | up to 2.2 (0.22%) | |

| Genista sandrasica | Aerial parts | 13.68% of total alkaloids | [5] |

| Lupinus mutabilis | - | Predominant alkaloid | [1] |

Biosynthesis of Sparteine

The biosynthesis of sparteine is a fascinating example of the intricate metabolic pathways leading to the formation of complex alkaloids in plants. The pathway originates from the amino acid L-lysine and proceeds through a series of enzymatic steps, primarily localized within the chloroplasts.[4][6][7]

The Biosynthetic Pathway from L-Lysine

The biosynthesis of the tetracyclic quinolizidine ring system of sparteine utilizes three molecules of cadaverine (B124047), which are derived from L-lysine.[6] The key steps are outlined below:

-

Decarboxylation of L-Lysine: The pathway is initiated by the decarboxylation of L-lysine to form cadaverine. This reaction is catalyzed by the enzyme lysine decarboxylase (LDC) .[6]

-

Formation of the Quinolizidine Skeleton: Three molecules of cadaverine are then utilized to construct the core structure of sparteine. This complex cyclization is catalyzed by 17-oxosparteine (B1663948) synthase (OS) , a transaminase enzyme.[6] This process is believed to occur in a channeled manner on the enzyme surface, without the release of free intermediates.[6] The proposed mechanism involves the oxidative deamination of cadaverine to 5-aminopentanal, which exists in equilibrium with its cyclic Schiff base, Δ1-piperideine. Sequential condensation of Δ1-piperideine units is thought to lead to the formation of the tetracyclic structure.

Key Enzymes in Sparteine Biosynthesis

| Enzyme | Substrate(s) | Product(s) | Cellular Localization |

| Lysine Decarboxylase (LDC) | L-Lysine | Cadaverine, CO2 | Chloroplast Stroma |

| 17-Oxosparteine Synthase (OS) | 3x Cadaverine, Pyruvate | 17-oxosparteine, Alanine | Chloroplast Stroma |

Diagram of the Sparteine Biosynthetic Pathway

Caption: Biosynthetic pathway of (-)-sparteine from L-lysine.

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and study of sparteine biosynthesis.

Extraction and Quantification of Sparteine from Plant Material

This protocol is adapted from methods used for the analysis of quinolizidine alkaloids in Lupinus and Genista species.

Objective: To extract and quantify sparteine from dried plant material using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

Dried and powdered plant material (e.g., leaves, stems, seeds of Cytisus scoparius)

-

0.5 M Hydrochloric acid (HCl)

-

25% Ammonium hydroxide (B78521) (NH4OH)

-

Dichloromethane (CH2Cl2)

-

Anhydrous sodium sulfate (Na2SO4)

-

Sparteine standard

-

Internal standard (e.g., caffeine)

-

GC-MS system with a suitable capillary column (e.g., HP-5)

Procedure:

-

Extraction:

-

Homogenize 2 g of dried plant material in 30 mL of 0.5 M HCl.

-

Sonicate the mixture for 30 minutes at room temperature.

-

Centrifuge the homogenate at 5000 x g for 10 minutes.

-

Collect the supernatant. For quantitative analysis, the pellet can be re-extracted and the supernatants pooled.

-

Adjust the pH of the supernatant to 12-14 with 25% NH4OH.

-

-

Solid-Phase Extraction:

-

Apply the basified extract to a pre-conditioned Extrelut column.

-

Elute the total alkaloids with CH2Cl2.

-

Evaporate the solvent in vacuo.

-

-

GC-MS Analysis:

-

Dissolve the alkaloid extract in a known volume of CH2Cl2.

-

Add a known concentration of an internal standard.

-

Inject 1-2 µL of the sample into the GC-MS.

-

GC Conditions (example):

-

Injector temperature: 250°C

-

Column: HP-5 (30 m x 0.25 mm, 0.25 µm film thickness)

-

Carrier gas: Helium

-

Temperature program: Initial temperature 100°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 10 min.

-

-

MS Conditions:

-

Ionization mode: Electron Impact (EI) at 70 eV

-

Mass range: m/z 50-550

-

-

Quantification:

-

Identify the sparteine peak based on its retention time and mass spectrum by comparison with a pure standard.

-

Quantify the amount of sparteine by comparing the peak area of sparteine to that of the internal standard, using a calibration curve generated with known concentrations of the sparteine standard.

-

-

Enzyme Assay for Lysine Decarboxylase (LDC)

Objective: To determine the activity of LDC in a plant extract.

Materials:

-

Plant tissue (e.g., young leaves of Lupinus spp.)

-

Extraction buffer (e.g., 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 5 mM dithiothreitol (B142953) (DTT), 1 mM pyridoxal-5'-phosphate)

-

[U-14C]-L-lysine (radiolabeled substrate)

-

Trichloroacetic acid (TCA)

-

Scintillation cocktail and counter

Procedure:

-

Enzyme Extraction:

-

Homogenize fresh plant tissue in ice-cold extraction buffer.

-

Centrifuge at 15,000 x g for 20 minutes at 4°C.

-

Use the supernatant as the crude enzyme extract.

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing:

-

100 µL of enzyme extract

-

50 mM Tris-HCl pH 8.0

-

1 mM pyridoxal-5'-phosphate

-

10 µM [U-14C]-L-lysine (specific activity ~1 µCi/µmol)

-

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding an equal volume of 10% TCA.

-

-

Detection of Cadaverine:

-

The product, [14C]-cadaverine, can be separated from the unreacted [U-14C]-L-lysine by thin-layer chromatography (TLC) or by using a cation-exchange resin.

-

Quantify the amount of [14C]-cadaverine formed using a scintillation counter.

-

Calculate the enzyme activity based on the amount of product formed per unit time per mg of protein.

-

Precursor Feeding Experiments

Objective: To trace the incorporation of a labeled precursor into sparteine.

Materials:

-

Intact plants or cell suspension cultures

-

Radiolabeled precursor (e.g., [14C]-lysine or [14C]-cadaverine)

-

Sterile water or appropriate culture medium

-

Extraction and analysis reagents as described in section 3.1.

Procedure:

-

Administration of the Labeled Precursor:

-

For intact plants, the labeled precursor can be administered through the roots by adding it to the hydroponic solution, or by direct injection into the stem.

-

For cell suspension cultures, the labeled precursor is added directly to the culture medium.

-

-

Incubation:

-

Allow the plants or cell cultures to metabolize the labeled precursor for a specific period (e.g., 24-72 hours).

-

-

Harvesting and Extraction:

-

Harvest the plant tissue or cells.

-

Perform the alkaloid extraction as described in section 3.1.

-

-

Analysis:

-

Separate the alkaloids using TLC, HPLC, or GC.

-

Determine the radioactivity in the sparteine fraction using a scintillation counter or by radio-TLC/HPLC.

-

The incorporation of the label into sparteine confirms its role as a precursor in the biosynthetic pathway.

-

Experimental and Logical Workflows

Workflow for Isolation and Characterization of Sparteine

Caption: General workflow for the isolation and characterization of sparteine.

Conclusion

Sparteine sulfate, a quinolizidine alkaloid with a rich history and continued relevance, is a product of a specialized metabolic pathway originating from L-lysine in a select group of plants. Understanding its natural distribution and the intricacies of its biosynthesis is crucial for its potential exploitation in various scientific and industrial fields. The quantitative data, detailed experimental protocols, and visual workflows presented in this guide offer a comprehensive resource for researchers aiming to explore the fascinating world of this natural product. Further research into the regulation of the sparteine biosynthetic pathway and the engineering of its production in microbial or plant-based systems holds significant promise for a sustainable supply of this valuable molecule.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Analysis of quinolizidine alkaloids in lupins and lupin products - Eurofins Scientific [eurofins.de]

- 3. Lysine decarboxylase catalyzes the first step of quinolizidine alkaloid biosynthesis and coevolved with alkaloid production in leguminosae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Radiolabeled Ergopeptine Alkaloids Preset in EndoPhyte-Infected Tall Fescue | National Agricultural Library [nal.usda.gov]

- 5. Frontiers | Quinolizidine alkaloid biosynthesis: recent advances and future prospects [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Plant tropane alkaloid biosynthesis evolved independently in the Solanaceae and Erythroxylaceae - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of sparteine-sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sparteine (B1682161) sulfate (B86663), the salt form of the quinolizidine (B1214090) alkaloid sparteine, is a compound with significant pharmacological interest, primarily classified as a class 1a antiarrhythmic agent. Its mechanism of action is centered on the blockade of voltage-gated sodium channels in cardiac myocytes. This technical guide provides an in-depth overview of the physical and chemical properties of sparteine sulfate, including its various forms, solubility, melting point, and spectroscopic characteristics. Furthermore, it details experimental protocols for the determination of these properties and visualizes key concepts through diagrams of its mechanism of action and a general experimental workflow for its characterization. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and related fields.

Chemical and Physical Properties

Sparteine sulfate can exist in different forms, most notably as the anhydrous salt and the pentahydrate. It is crucial to distinguish between these forms as their physical properties, such as molecular weight, can differ.

General Properties

| Property | Value | Reference |

| Chemical Name | (7S,7aR,14S,14aS)-Dodecahydro-7,14-methano-2H,6H-dipyrido[1,2-a:1',2'-e]diazocine Sulfate | |

| Appearance | Off-White to Pale Yellow Solid | |

| Pharmacological Class | Class 1a antiarrhythmic agent; Sodium channel blocker |

Quantitative Data

The following tables summarize the key quantitative physical and chemical properties of different forms of sparteine sulfate.

Table 1: Properties of Sparteine Sulfate (Anhydrous)

| Property | Value | CAS Number |

| Molecular Formula | C₁₅H₂₈N₂O₄S | 299-39-8 |

| Molecular Weight | 332.46 g/mol | |

| Melting Point | 129-131 °C |

Table 2: Properties of Sparteine Sulfate Pentahydrate

| Property | Value | CAS Number |

| Molecular Formula | C₁₅H₃₈N₂O₉S | 6160-12-9 |

| Molecular Weight | 422.5 g/mol |

Table 3: Solubility Data

| Solvent | Solubility | Reference |

| Water | 3040 mg/L (at 22 °C for Sparteine base) | |

| DMSO | Soluble | |

| Methanol | Soluble |

Experimental Protocols

This section outlines general experimental methodologies for the determination of key physical and chemical properties of sparteine sulfate. These are based on standard pharmacopeial and laboratory procedures.

Determination of Melting Point (Capillary Method)

Objective: To determine the melting range of sparteine sulfate.

Principle: A small, finely powdered sample is heated in a capillary tube, and the temperature range over which the substance melts is observed. Pure crystalline solids typically exhibit a sharp melting point.

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Thermometer or digital temperature probe

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of sparteine sulfate is finely ground using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample until a small amount of material enters the tube. The tube is then inverted and tapped gently to pack the sample into the sealed end. The packed sample height should be 2.5-3.5 mm.

-

Measurement:

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated rapidly to a temperature approximately 5°C below the expected melting point.

-

The heating rate is then reduced to approximately 1°C per minute.

-

The temperature at which the first droplet of liquid appears (onset point) and the temperature at which the sample is completely molten (clear point) are recorded as the melting range.

-

Determination of Aqueous Solubility (Shake-Flask Method)

Objective: To determine the equilibrium solubility of sparteine sulfate in an aqueous medium.

Principle: An excess amount of the solid is agitated in a solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved solute in the supernatant is then determined.

Materials:

-

Sparteine sulfate

-

Purified water (or other aqueous buffer)

-

Mechanical shaker or agitator

-

Centrifuge

-

Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

-

An excess amount of sparteine sulfate is added to a known volume of the aqueous solvent in a sealed flask.

-

The flask is agitated at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then centrifuged to separate the undissolved solid.

-

An aliquot of the clear supernatant is carefully removed and diluted as necessary.

-

The concentration of sparteine sulfate in the diluted supernatant is determined using a validated analytical method.

Spectroscopic Analysis

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation and confirmation.

Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei.

Instrumentation:

-

NMR Spectrometer (e.g., 300 MHz or higher)

-

NMR tubes

General Procedure (for ¹H and ¹³C NMR):

-

Sample Preparation: A few milligrams of sparteine sulfate are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

-

Data Acquisition: The sample is placed in the NMR spectrometer, and the spectra are acquired. Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio and a relaxation delay that allows for quantitative analysis if required. Chemical shifts are reported in ppm relative to a standard (e.g., TMS).

Objective: To obtain an infrared spectrum to identify functional groups.

Principle: IR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations at specific frequencies corresponding to the functional groups present. Attenuated Total Reflectance (ATR) is a sampling technique that simplifies sample handling.

Instrumentation:

-

FTIR spectrometer with an ATR accessory

Procedure:

-

A small amount of the solid sparteine sulfate powder is placed directly onto the ATR crystal.

-

Pressure is applied to ensure good contact between the sample and the crystal.

-

The IR spectrum is recorded. The ATR-FTIR technique measures the sample at a shallow penetration depth from the surface of the crystal.

Objective: To determine the molecular weight and fragmentation pattern of sparteine.

Principle: Mass spectrometry ionizes molecules and separates them based on their mass-to-charge ratio, providing information about the molecular weight and structure.

Instrumentation:

-

Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI)

General Procedure (ESI-MS):

-

A dilute solution of sparteine sulfate is prepared in a suitable solvent (e.g., methanol/water).

-

The solution is introduced into the ESI source, where it is nebulized and ionized.

-

The resulting ions are guided into the mass analyzer, and the mass spectrum is recorded. The spectrum will typically show the protonated molecule [M+H]⁺ for the sparteine base. Fragmentation patterns can be studied using tandem mass spectrometry (MS/MS).

Stability-Indicating HPLC Method

Objective: To develop and validate a method to quantify sparteine sulfate and its degradation products.

Principle: High-Performance Liquid Chromatography (HPLC) separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. A stability-indicating method is one that can separate the drug substance from its degradation products, allowing for accurate quantification of the drug's stability.

Procedure Outline:

-

Forced Degradation Studies: Sparteine sulfate is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products.

-

Method Development: A chromatographic method (typically reversed-phase HPLC with UV detection) is developed to achieve adequate separation between the parent drug and all generated degradation products.

-

Method Validation: The developed method is validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant(s) (pKa) of sparteine.

Principle: Potentiometric titration involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH. The pKa can be determined from the inflection point of the titration curve.

Apparatus:

-

Potentiometer with a pH electrode

-

Burette

-

Magnetic stirrer

Procedure:

-

A standard solution of sparteine sulfate is prepared in water or a suitable co-solvent if solubility is low.

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant) is plotted. The pKa value corresponds to the pH at the half-equivalence point.

Mechanism of Action and Metabolism

Sodium Channel Blockade

Sparteine sulfate exerts its antiarrhythmic effect by blocking voltage-gated sodium channels in the heart. This action decreases the rate of depolarization of the cardiac action potential, thereby slowing conduction and prolonging the refractory period. Specifically, it has been shown to cause a concentration-dependent reduction in the sodium current (INa) and a hyperpolarizing shift in the voltage-dependence of sodium channel inactivation.

Figure 1. Signaling pathway of Sparteine Sulfate's antiarrhythmic action.

Metabolism

Sparteine is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2D6. The rate of metabolism can vary significantly between individuals due to genetic polymorphisms in the CYP2D6 gene, leading to "poor" and "extensive" metabolizer phenotypes. This variability can have significant implications for the drug's efficacy and safety profile.

Figure 2. Metabolic pathway of Sparteine via CYP2D6.

Experimental Workflow

The following diagram illustrates a general workflow for the comprehensive characterization of sparteine sulfate.

Figure 3. General experimental workflow for Sparteine Sulfate characterization.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of sparteine sulfate, along with experimental methodologies for their determination. The information presented, including quantitative data and visual representations of its mechanism of action and characterization workflow, serves as a valuable resource for scientists and researchers. A thorough understanding of these properties is essential for the effective development and utilization of sparteine sulfate in pharmaceutical applications.

Sparteine Sulfate: An In-depth Technical Guide on the In Vivo Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sparteine (B1682161) sulfate (B86663), a quinolizidine (B1214090) alkaloid, exhibits a complex in vivo pharmacological profile, primarily characterized by its actions as a sodium channel blocker, an anticonvulsant, an oxytocic agent, and a nicotinic acetylcholine (B1216132) receptor antagonist. This technical guide provides a detailed overview of the in vivo mechanism of action of sparteine sulfate, presenting available quantitative data, experimental protocols, and signaling pathways to support further research and drug development endeavors. The information compiled herein is based on a comprehensive review of preclinical and clinical studies.

Core Mechanisms of Action

Sparteine sulfate's diverse physiological effects stem from its interaction with multiple molecular targets. The primary mechanisms of action explored in this guide are:

-

Sodium Channel Blockade: Responsible for its antiarrhythmic properties.

-

Anticonvulsant Activity: Likely mediated through modulation of neuronal excitability.

-

Oxytocic Effects: Stimulation of uterine contractions.

-

Nicotinic Acetylcholine Receptor Antagonism: Contributing to its effects on the central and peripheral nervous systems.

Sodium Channel Blockade and Antiarrhythmic Effects

Sparteine sulfate is classified as a Class Ia antiarrhythmic agent due to its ability to block voltage-gated sodium channels in cardiac myocytes. This action reduces the influx of sodium ions during depolarization, thereby stabilizing the cardiac membrane and decreasing excitability.

Quantitative Data: In Vivo Antiarrhythmic Effects

| Parameter | Species | Model | Dosage Range | Key Findings | Reference |

| Heart Rate & Blood Pressure | Rat | Pentobarbitone-anesthetized | 1-64 µmol/kg/min | Dose-dependent reduction | [1] |

| P-R and Q-T Interval | Rat | Pentobarbitone-anesthetized | 1-64 µmol/kg/min | Prolonged | [1] |

| Ventricular Fibrillation Incidence | Rat | Coronary occlusion | 16 and 64 µmol/kg/min | Reduced | [1] |

| Na+ Current Reduction (EC50) | Rat Myocytes | Whole-cell patch-clamp | - | 110 µM | [1] |

Experimental Protocols

In Vivo Cardiac Electrophysiology in Anesthetized Rats

-

Animal Model: Male Sprague-Dawley rats.

-

Anesthesia: Pentobarbitone sodium.

-

Procedure:

-

The left femoral vein is cannulated for drug infusion.

-

The right carotid artery is cannulated for blood pressure monitoring.

-

Standard limb lead II ECG is recorded.

-

A bipolar stimulating electrode is positioned on the left ventricular epicardium.

-

Programmed electrical stimulation is used to determine the ventricular effective refractory period (VERP) and the threshold for inducing ventricular tachyarrhythmias.

-

Sparteine sulfate is infused at varying concentrations (1-64 µmol/kg/min).

-

Changes in heart rate, blood pressure, ECG intervals (P-R, QRS, Q-T), VERP, and arrhythmia threshold are recorded and analyzed.[1]

-

Signaling Pathway: Cardiac Sodium Channel Blockade

Caption: Sparteine sulfate's antiarrhythmic action via sodium channel blockade.

Anticonvulsant Activity

Sparteine sulfate has demonstrated anticonvulsant effects in various preclinical models. This activity is thought to be related to its ability to reduce neuronal hyperexcitability, potentially through modulation of ion channels and neurotransmitter systems.

Quantitative Data: In Vivo Anticonvulsant Effects

| Parameter | Species | Model | Effective Dose | Key Findings | Reference |

| Seizure Severity | Rat | Pentylenetetrazole (PTZ)-induced seizures | 30 mg/kg (i.p.) | Decreased severity of convulsive behavior and 100% survival. |

Experimental Protocols

Pentylenetetrazole (PTZ)-Induced Seizure Model in Rats

-

Animal Model: Male Wistar rats.

-

Procedure:

-

Animals are divided into control and experimental groups.

-

The experimental group receives sparteine sulfate intraperitoneally (i.p.) at various doses.

-

After a set pre-treatment time (e.g., 30 minutes), all animals are administered a convulsant dose of pentylenetetrazole (PTZ) (e.g., 60-80 mg/kg, i.p.).

-

Animals are observed for a defined period (e.g., 30 minutes) for the onset, duration, and severity of seizures, typically scored using a standardized scale (e.g., Racine scale).

-

The latency to the first seizure and the percentage of animals protected from seizures are recorded.

-

Experimental Workflow: Anticonvulsant Screening

Caption: Workflow for assessing anticonvulsant activity of sparteine sulfate.

Oxytocic (Uterine Stimulant) Effects

Sparteine sulfate is known to stimulate uterine contractions, an effect that has been utilized clinically to induce or augment labor. The proposed mechanism involves an increase in the synthesis of prostaglandins, which are potent uterine stimulants.[2]

Note: Extensive searches for in vivo dose-response studies in animal models did not yield specific quantitative data suitable for tabular presentation. The available literature primarily consists of clinical observations and in vitro experiments.

Experimental Protocols

In Vivo Measurement of Uterine Activity

-

Animal Model: Pregnant ewes or other suitable animal models.

-

Procedure:

-

Surgical implantation of an intrauterine pressure catheter (IUPC) to monitor changes in uterine pressure.

-

Intravenous administration of sparteine sulfate at varying doses.

-

Continuous recording of intrauterine pressure to measure the frequency, amplitude, and duration of uterine contractions.

-

Blood samples may be collected to measure plasma levels of prostaglandins.

-

Signaling Pathway: Proposed Oxytocic Mechanism

Caption: Proposed mechanism of sparteine sulfate-induced uterine contraction.

Nicotinic Acetylcholine Receptor Antagonism

Sparteine sulfate acts as an antagonist at nicotinic acetylcholine receptors (nAChRs), which are involved in a wide range of physiological processes in both the central and peripheral nervous systems. This antagonism is thought to be competitive in nature.

Note: While in vitro studies have characterized this antagonist activity, specific in vivo dose-response data quantifying this effect are limited.

Experimental Protocols

In Vivo Microdialysis for Acetylcholine Release

-

Animal Model: Freely moving rats.

-

Procedure:

-

A microdialysis probe is stereotaxically implanted into a specific brain region (e.g., hippocampus or striatum).

-

The probe is perfused with an artificial cerebrospinal fluid (aCSF).

-

Dialysate samples are collected at regular intervals to establish a baseline level of extracellular acetylcholine.

-

Sparteine sulfate is administered systemically (e.g., i.p.) or locally through the microdialysis probe (reverse dialysis).

-

The effect of a nicotinic agonist (e.g., nicotine) on acetylcholine release is measured in the presence and absence of sparteine sulfate.

-

Acetylcholine levels in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-EC).

-

Logical Relationship: Competitive Antagonism

Caption: Competitive antagonism of sparteine sulfate at nicotinic acetylcholine receptors.

Pharmacokinetics

The in vivo disposition of sparteine sulfate is significantly influenced by metabolism, primarily by the polymorphic cytochrome P450 enzyme CYP2D6. This results in considerable inter-individual variability in its pharmacokinetic profile.

Comparative Pharmacokinetic Parameters

| Parameter | Human (Extensive Metabolizers) | Human (Poor Metabolizers) | Rat |

| Metabolism | Primarily by CYP2D6 | Defective CYP2D6 metabolism | Metabolized to lupanine |

| Elimination Half-life (t½) | ~2-3 hours | ~8-10 hours | - |

| Oral Bioavailability | Variable, subject to first-pass metabolism | Higher than extensive metabolizers | - |

| Primary Route of Elimination | Hepatic metabolism | Renal excretion of unchanged drug | Hepatic metabolism |

Note: Comprehensive comparative pharmacokinetic data across multiple species in a single study is limited. The table is compiled from various sources.

Experimental Protocols

In Vivo Pharmacokinetic Study

-

Animal Model: Rats, dogs, or other relevant species.

-

Procedure:

-

Animals are administered a single dose of sparteine sulfate via the desired route (e.g., oral gavage or intravenous injection).

-

Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.

-

Plasma is separated by centrifugation.

-

The concentration of sparteine sulfate and its major metabolites in plasma is determined using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

-

Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, clearance, volume of distribution, and bioavailability) are calculated using non-compartmental or compartmental analysis.

-

Conclusion

Sparteine sulfate possesses a multifaceted in vivo mechanism of action, with well-documented effects as a sodium channel blocker and an anticonvulsant. Its oxytocic and nicotinic acetylcholine receptor antagonist properties are also recognized, although in vivo quantitative dose-response data for these actions are less defined in the available scientific literature. The significant role of CYP2D6 in its metabolism underscores the importance of pharmacogenetic considerations in both preclinical and clinical investigations. This technical guide provides a foundation for researchers to further explore the therapeutic potential and liabilities of sparteine sulfate and related compounds. Future in vivo studies focusing on quantitative dose-response relationships for its oxytocic and nicotinic antagonist effects are warranted to complete our understanding of this complex alkaloid.

References

A Technical Guide to the Historical Medical Applications of Sparteine Sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sparteine (B1682161) sulfate (B86663), a quinolizidine (B1214090) alkaloid salt, has a notable history in medicine, primarily as an oxytocic agent for the induction and augmentation of labor and as a Class Ia antiarrhythmic drug. Its therapeutic utility was ultimately limited by a narrow therapeutic window and significant inter-individual variability in patient response, largely attributable to genetic polymorphisms in its metabolism. This technical guide provides an in-depth review of the historical medical uses of sparteine sulfate, detailing its mechanisms of action, pharmacokinetics, and the experimental protocols used to investigate its effects. Quantitative data from historical clinical studies are summarized, and key signaling pathways and experimental workflows are visualized to offer a comprehensive resource for researchers and drug development professionals.

Introduction

Sparteine, a natural alkaloid found in plants of the Lupinus and Cytisus genera, has been used in its sulfate salt form for various medical purposes. Historically, its primary applications were in obstetrics, to stimulate uterine contractions, and in cardiology, for the management of cardiac arrhythmias. Despite initial promise, its clinical use has largely been abandoned due to the availability of safer and more effective alternatives and a better understanding of its unpredictable pharmacokinetic profile. This document serves as a detailed technical exploration of the historical data and experimental methodologies associated with sparteine sulfate's medical use.

Obstetric Applications

Sparteine sulfate was employed as an oxytocic agent to induce or augment labor, particularly in cases of uterine inertia. Its mechanism of action in the myometrium is believed to involve an alteration of the cell membrane's electrical activity, leading to increased frequency and force of uterine contractions.

Quantitative Data from Clinical Studies

The following tables summarize quantitative data from historical clinical trials on the use of sparteine sulfate for labor induction and management of uterine inertia.

Table 1: Dosage Regimens for Labor Induction with Sparteine Sulfate

| Study/Author (Year) | Patient Population | Dosage Regimen | Route of Administration | Notes |

| Plentl et al. (1961) | 1364 intrapartum patients | 150 mg every hour | Intramuscular | Dosage adjusted based on uterine response. |

| Apte (1965) | 51 patients (≥7 months pregnant) | Average of 2.9 to 5.25 injections | Intramuscular | Varied by indication (induction vs. inertia). |

Table 2: Efficacy of Sparteine Sulfate in Labor Induction

| Study/Author (Year) | No. of Patients | Indication | Success Rate | Comparison Group |

| Apte (1965) | 4 | Induction of abortion | 25% | - |

| Apte (1965) | 8 | Inevitable abortion | 100% | - |

| Apte (1965) | 39 | Labor induction/augmentation | 84.3% | - |

Table 3: Reported Adverse Effects in Obstetric Use

| Adverse Effect | Incidence | Study/Notes |

| Uterine hyperstimulation/tetany | Noted as a significant risk[1] | Risk of uterine rupture and fetal distress[1] |

| Fetal Distress | Reported, often secondary to uterine hypertonus[2] | - |

| Uterine Rupture | Rare but reported complication[3] | - |

Experimental Protocol: In Vitro Uterine Contractility Assay

The following protocol is a generalized representation of the methods used to study the effects of sparteine sulfate on myometrial tissue in vitro.

-

Tissue Preparation:

-

Obtain human myometrial biopsies from consenting patients undergoing cesarean section.

-

Immediately place the tissue in cold Krebs-bicarbonate solution (in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO4, 1.2 KH2PO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose).

-

Dissect the tissue to remove connective and vascular components, and cut longitudinal strips of myometrium (approximately 10 mm in length and 2 mm in width).

-

-

Organ Bath Setup and Equilibration:

-

Mount the myometrial strips vertically in organ bath chambers filled with Krebs-bicarbonate solution, maintained at 37°C and continuously bubbled with carbogen (B8564812) gas (95% O2, 5% CO2).

-

Attach one end of the strip to a fixed hook and the other to an isometric force transducer.

-

Apply a passive tension of 2 grams to each strip and allow the tissue to equilibrate for at least 2 hours, during which spontaneous contractions should develop. Replace the Krebs solution every 15-20 minutes.

-

-

Experimental Procedure:

-

Once stable spontaneous contractions are established, introduce sparteine sulfate into the organ bath in a cumulative, concentration-dependent manner.

-

Alternatively, induce contractions with a submaximal concentration of an agonist like oxytocin (B344502) or prostaglandin (B15479496) F2α (PGF2α) before adding sparteine sulfate to assess its effect on agonist-induced contractions.

-

Record the isometric tension generated by the myometrial strips continuously.

-

-

Data Analysis:

-

Quantify the amplitude (peak force), frequency, and duration of contractions before and after the addition of sparteine sulfate.

-

Calculate the percentage change in contractile parameters from baseline to determine the effect of the compound.

-

Generate dose-response curves to determine the potency (e.g., EC50 or IC50) of sparteine sulfate.

-

Antiarrhythmic Applications

Sparteine sulfate was classified as a Class Ia antiarrhythmic agent, similar to quinidine (B1679956) and procainamide. Its primary mechanism of action is the blockade of voltage-gated sodium channels in cardiomyocytes.

Mechanism of Action: Sodium Channel Blockade

As a Class Ia antiarrhythmic, sparteine sulfate binds to the open or inactivated state of the fast sodium channels (Nav1.5) in cardiac muscle cells. This binding reduces the influx of sodium ions during phase 0 of the cardiac action potential, thereby slowing the rate of depolarization and decreasing the conduction velocity. It also prolongs the effective refractory period of the cardiac tissue.

Quantitative Data from Clinical and Preclinical Studies

The use of sparteine sulfate as an antiarrhythmic was less common than its obstetric applications, and quantitative data from large-scale clinical trials are scarce.

Table 4: Dosage and Effects in Antiarrhythmic Studies

| Study/Author (Year) | Patient/Animal Model | Dosage | Route | Observed Effects |

| Zipes & Troup (1978) | 10 patients with predamaged conduction system | 200 mg | IV | In 4 out of 10 patients, caused higher-grade AV-blockade[4] |

| Austen et al. (1964) | Dogs | 5-10 mg/kg | IV | Increased the threshold for electrically induced ventricular fibrillation. |

Table 5: Adverse Cardiovascular Effects

| Adverse Effect | Incidence/Observation | Study/Notes |

| Hypotension | Reported[1] | Due to vasodilatory properties[1] |

| Bradycardia | Reported[1] | - |

| AV-Blockade | Observed in patients with pre-existing conduction system disease[4] | - |

| Proarrhythmic Effects | A potential risk, as with other Class I antiarrhythmics | - |

Experimental Protocol: Patch-Clamp Electrophysiology for Sodium Channel Blockade

The following is a generalized protocol for assessing the effects of sparteine sulfate on voltage-gated sodium channels using the whole-cell patch-clamp technique.

-

Cell Culture and Preparation:

-

Culture a suitable cell line (e.g., HEK293 cells) stably expressing the human cardiac sodium channel, Nav1.5.

-

Plate the cells onto glass coverslips for recording.

-

-

Electrophysiological Recording:

-

Prepare an external (bath) solution (in mM: e.g., 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 Glucose, pH 7.4) and an internal (pipette) solution (in mM: e.g., 120 CsF, 10 NaCl, 10 HEPES, and 10 EGTA, pH 7.2).

-

Pull glass micropipettes to a resistance of 2-5 MΩ and fill with the internal solution.

-

Establish a whole-cell patch-clamp configuration on an isolated cell.

-

Hold the cell at a membrane potential of -120 mV to ensure most sodium channels are in the resting state.

-

Elicit sodium currents by applying depolarizing voltage steps (e.g., to -10 mV for 20 ms).

-

-

Drug Application and Data Acquisition:

-

Apply sparteine sulfate to the external solution via a perfusion system at various concentrations.

-

Record the peak inward sodium current before and after the application of the drug.

-

-

Data Analysis:

-

Measure the percentage inhibition of the peak sodium current at each concentration of sparteine sulfate.

-

Construct a concentration-response curve and calculate the IC50 value to determine the potency of the block.

-

Investigate the voltage-dependence of the block by applying different holding potentials.

-

Pharmacokinetics and Metabolism

The clinical utility of sparteine sulfate was significantly hampered by its variable pharmacokinetic profile, which is primarily due to genetic polymorphism of the cytochrome P450 2D6 (CYP2D6) enzyme.

CYP2D6 Metabolism

Sparteine is extensively metabolized in the liver by CYP2D6. Individuals can be classified into different metabolizer phenotypes based on their CYP2D6 genotype:

-

Poor Metabolizers (PMs): Lack functional CYP2D6 alleles and exhibit significantly slower metabolism and clearance of sparteine.

-

Intermediate Metabolizers (IMs): Have reduced CYP2D6 activity.

-

Extensive (Normal) Metabolizers (EMs): Have normal CYP2D6 activity.

-

Ultrarapid Metabolizers (UMs): Possess multiple copies of the CYP2D6 gene, leading to accelerated metabolism.

Pharmacokinetic Parameters

The differences in CYP2D6 activity lead to marked variations in the pharmacokinetic parameters of sparteine sulfate.

Table 6: Pharmacokinetic Parameters of Sparteine in Different CYP2D6 Phenotypes

| Parameter | Poor Metabolizers (PMs) | Extensive Metabolizers (EMs) | Reference |

| Elimination Half-life (t½) | ~10-12 hours | ~2-3 hours | Eichelbaum et al. (1986) |

| Oral Clearance (CL/F) | Significantly lower | Significantly higher | Eichelbaum et al. (1986) |

| Urinary Excretion of Unchanged Drug | >90% | <50% | Eichelbaum et al. (1986) |

Conclusion

The history of sparteine sulfate in medicine provides a compelling case study on the importance of pharmacogenetics in drug development and clinical practice. While its oxytocic and antiarrhythmic properties were recognized, the inability to predict patient response due to underlying genetic variations in drug metabolism ultimately led to its decline in clinical use. The experimental protocols and quantitative data presented in this guide offer a valuable historical perspective for researchers and scientists, highlighting the challenges and considerations in the development of drugs with narrow therapeutic indices and genetically determined pharmacokinetic variability. The methodologies described for assessing uterine contractility and ion channel blockade remain relevant in modern drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. [Investigation of the effect and mechanism of action of sparteine sulphate on isolated batrachian heart] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Patch Clamp Protocol [labome.com]

- 4. [Effect of sparteine sulfate on the predamaged conduction system of the heart] - PubMed [pubmed.ncbi.nlm.nih.gov]

Sparteine Sulfate as a Sodium Channel Blocker: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sparteine (B1682161) sulfate (B86663), a quinolizidine (B1214090) alkaloid, has long been recognized for its antiarrhythmic properties, which are primarily attributed to its function as a voltage-gated sodium channel blocker. Classified as a Class 1a antiarrhythmic agent, sparteine modulates the influx of sodium ions, a critical step in the propagation of action potentials in excitable cells such as cardiomyocytes. This technical guide provides a comprehensive overview of the mechanism of action, quantitative electrophysiological data, and detailed experimental protocols related to the study of sparteine sulfate as a sodium channel inhibitor. Furthermore, it explores the development of novel C2-modified sparteine derivatives that exhibit potent and potentially irreversible sodium channel blockade, opening new avenues for therapeutic applications.

Introduction

Voltage-gated sodium channels (VGSCs) are integral membrane proteins that play a fundamental role in the initiation and propagation of action potentials in electrically excitable cells.[1] Their dysfunction is implicated in a variety of pathological conditions, including epilepsy, chronic pain, and cardiac arrhythmias. Consequently, VGSCs are a key target for a range of therapeutic agents.

Sparteine, an alkaloid derivable from plants like the scotch broom (Cytisus scoparius), has been identified as a sodium channel blocker.[2] Its sulfate salt, sparteine sulfate, has been investigated for its antiarrhythmic effects, which are mediated through the inhibition of sodium currents in cardiac cells.[3][4] This guide delves into the technical details of sparteine's interaction with sodium channels, providing researchers and drug development professionals with the essential data and methodologies for its study.

Mechanism of Action

Sparteine sulfate exerts its inhibitory effect on sodium channels through a state-dependent blockade, preferentially binding to the open and inactivated states of the channel over the resting state. This mechanism is characteristic of many Class I antiarrhythmic drugs and local anesthetics. The binding of sparteine to the inner pore of the sodium channel physically obstructs the passage of sodium ions, thereby reducing the excitability of the cell membrane.[3][5]

The primary effects of sparteine on sodium channel gating kinetics include:

-

Reduction of Peak Sodium Current: Sparteine produces a concentration-dependent decrease in the amplitude of the peak inward sodium current.[4]

-

Hyperpolarizing Shift in Steady-State Inactivation: Sparteine shifts the voltage-dependence of steady-state inactivation to more negative potentials, meaning that fewer channels are available to open at a given membrane potential.[4]

-

No Significant Effect on Activation: Studies have shown that sparteine does not significantly alter the voltage-dependence of sodium channel activation.[4]

This combination of effects leads to a slowing of the depolarization phase of the action potential and an increase in the effective refractory period, which are the underlying mechanisms for its antiarrhythmic activity.

Quantitative Data

The following tables summarize the available quantitative data on the effects of sparteine and its derivatives on voltage-gated sodium channels.

| Compound | Parameter | Value | Cell Type | Species | Reference |

| Sparteine | EC50 (Peak Na+ Current) | 110 µM | Cardiac Myocytes | Rat | [4] |

Table 1: Potency of Sparteine on Sodium Channels

| Compound | Parameter | Value | Cell Type | Species | Reference |

| Sparteine | Shift in V1/2 of Inactivation | -8 mV | Cardiac Myocytes | Rat | [4] |

| Sparteine | Effect on Activation | No significant change | Cardiac Myocytes | Rat | [4] |

Table 2: Effects of Sparteine on Sodium Channel Gating Properties

| Compound Class | Reported Activity | Key Feature | Reference |

| C2-Modified Sparteine Derivatives | Potent Blockers | Potentially Irreversible Blockade | [3] |

Table 3: Activity of C2-Modified Sparteine Derivatives

Experimental Protocols

The primary technique for investigating the effects of sparteine on sodium channels is the whole-cell patch-clamp method. This electrophysiological technique allows for the direct measurement of ionic currents across the membrane of a single cell.

General Whole-Cell Patch-Clamp Protocol for Assessing Sodium Channel Blockade

-

Cell Preparation: Isolate single ventricular myocytes from rat hearts using enzymatic digestion.

-

Recording Configuration: Achieve the whole-cell patch-clamp configuration using a glass micropipette.

-

Solutions:

-

External Solution (in mM): Appropriate physiological salt solution containing NaCl to carry the sodium current.

-

Internal (Pipette) Solution (in mM): Cesium-based solution to block potassium currents, with appropriate buffering and energy sources.

-

-

Voltage-Clamp Protocols:

-

Holding Potential: Maintain the cell membrane at a hyperpolarized potential (e.g., -100 mV) to ensure most sodium channels are in the resting state.

-

Current Elicitation: Apply depolarizing voltage steps (e.g., to -20 mV) to elicit sodium currents.

-

Steady-State Inactivation: To determine the voltage-dependence of inactivation, apply a series of conditioning pre-pulses of varying voltages before a test pulse to a fixed potential.

-

Use-Dependent Block: Apply a train of depolarizing pulses at a specific frequency (e.g., 1-5 Hz) to assess the cumulative block of the sodium current.

-

-

Data Acquisition and Analysis: Record the resulting currents and analyze the peak current amplitude, and the voltage- and time-dependence of activation and inactivation. Fit concentration-response data to a Hill equation to determine the EC50 value.

Visualization of Pathways and Workflows

Signaling Pathway of Sodium Channel Blockade

References

- 1. benchchem.com [benchchem.com]

- 2. fda.gov [fda.gov]

- 3. Sparteine sulfate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. selleckchem.com [selleckchem.com]

- 5. C2-Modified Sparteine Derivatives Are a New Class of Potentially Long-Acting Sodium Channel Blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

Sparteine Sulfate: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of sparteine (B1682161) sulfate (B86663) in various organic solvents. Understanding the solubility of this class 1a antiarrhythmic agent is crucial for its application in research, formulation development, and drug delivery. This document compiles available quantitative data, details experimental methodologies for solubility determination, and visualizes its primary mechanism of action.

Core Data: Sparteine Sulfate Solubility

| Solvent | Compound | Solubility (mg/mL) | Comments |

| Dimethyl Sulfoxide (DMSO) | (-)-Sparteine Sulfate | 85[1] | Moisture-absorbing DMSO can reduce solubility. Fresh DMSO is recommended.[1] |

| Dimethyl Sulfoxide (DMSO) | (-)-Sparteine Sulfate Pentahydrate | ≥ 100[2][3][4] | Saturation may not have been reached at this concentration. |

| Dimethyl Sulfoxide (DMSO) | (+)-Sparteine Sulfate Pentahydrate | 33.33[5][6] | Ultrasonic assistance may be needed for dissolution.[5][6] |

| Dimethyl Sulfoxide (DMSO) | (+)-Sparteine (free base) | 33[7] | |

| Ethanol | Sparteine Sulfate | Soluble[8] | No quantitative data available. |

| Ethanol | (+)-Sparteine (free base) | 20[7] | |

| Methanol | Sparteine Sulfate | Soluble[9] | No quantitative data available. |

| Dimethylformamide (DMF) | (+)-Sparteine (free base) | 11[7] | |

| Chloroform | Sparteine Sulfate | No data available | |

| Acetone | Sparteine Sulfate | No data available | |

| Acetonitrile | Sparteine Sulfate | No data available |

Note: The differences in reported solubility values for sparteine sulfate in DMSO may be attributed to variations in the specific form of the salt (e.g., pentahydrate vs. anhydrous), the enantiomeric form, and the experimental conditions used.

Experimental Protocols: Determining Sparteine Sulfate Solubility

The "shake-flask" method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[10][11][12][13] This method involves equilibrating an excess amount of the solid compound in the solvent of interest over a set period and then measuring the concentration of the dissolved substance in the supernatant.

Shake-Flask Method for Sparteine Sulfate Solubility Determination

1. Materials:

- Sparteine sulfate (solid powder)

- Organic solvents of interest (e.g., methanol, ethanol, DMSO, etc.)

- Scintillation vials or other suitable sealed containers

- Orbital shaker or rotator

- Constant temperature bath or incubator

- Syringes and syringe filters (e.g., 0.22 µm PTFE)

- Analytical balance

- UV-Vis spectrophotometer or HPLC system

2. Procedure:

- Preparation: Accurately weigh an excess amount of sparteine sulfate and add it to a series of vials. The excess solid should be clearly visible.

- Solvent Addition: Add a known volume of the desired organic solvent to each vial.

- Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). The samples should be agitated for a sufficient time to reach equilibrium, typically 24-72 hours. Preliminary studies may be needed to determine the optimal equilibration time.

- Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to sediment. Centrifugation can also be used to facilitate this separation.

- Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles.

- Analysis:

- UV-Vis Spectroscopy: Prepare a series of standard solutions of sparteine sulfate of known concentrations in the solvent of interest. Measure the absorbance of the standards and the filtered sample at the wavelength of maximum absorbance (λmax) for sparteine sulfate. Construct a calibration curve and determine the concentration of the sample.[14][15][16][17][18]

- HPLC: Alternatively, use a validated HPLC method to determine the concentration of sparteine sulfate in the filtered sample. This is particularly useful for colored solutions or when greater sensitivity and specificity are required.

3. Data Reporting:

- The solubility should be reported in mg/mL or other appropriate units at the specified temperature.

- The experimental conditions, including temperature, equilibration time, and analytical method, should be clearly documented.

Below is a workflow diagram illustrating the shake-flask solubility determination process.

Mechanism of Action: Sodium Channel Blockade

Sparteine sulfate's primary pharmacological effect is the blockade of voltage-gated sodium channels.[19][20] This action is the basis for its classification as a class 1a antiarrhythmic agent. The diagram below illustrates this logical relationship.

This guide serves as a foundational resource for professionals working with sparteine sulfate. The provided data and protocols are intended to facilitate further research and development. Due to the limited availability of comprehensive solubility data, it is recommended that researchers experimentally determine the solubility of sparteine sulfate in their specific solvent systems of interest.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. chembk.com [chembk.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. (+)-Sparteine sulfate pentahydrate - Lifeasible [lifeasible.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Sparteine sulfate | Sodium Channel | TargetMol [targetmol.com]

- 9. usbio.net [usbio.net]

- 10. enamine.net [enamine.net]

- 11. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. improvedpharma.com [improvedpharma.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. go.drugbank.com [go.drugbank.com]

- 20. Sparteine - Wikipedia [en.wikipedia.org]

Methodological & Application

Enantioselective Synthesis Using the Sparteine Protocol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the application of sparteine (B1682161) and its surrogates in enantioselective synthesis, with a particular focus on the widely utilized enantioselective lithiation-trapping of N-Boc protected heterocycles. The information presented herein is intended to equip researchers in organic synthesis and drug development with the necessary details to successfully implement these powerful stereoselective transformations.

Introduction

(-)-Sparteine (B7772259), a naturally occurring chiral diamine, has proven to be an exceptional ligand in asymmetric synthesis, particularly for inducing stereoselectivity in reactions involving organolithium bases. Its rigid C2-symmetric bis-quinolizidine structure forms a chiral complex with organolithium reagents, enabling the enantioselective deprotonation of prochiral substrates. This method has become a cornerstone for the synthesis of enantioenriched nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and natural products.

A significant limitation of this methodology has been the natural availability of only the (-)-enantiomer of sparteine. This has spurred the development of synthetic surrogates for the elusive (+)-sparteine, which now provide access to the opposite enantiomeric series of products, thus broadening the applicability of this chemistry. These surrogates, often synthesized from (-)-cytisine, have demonstrated comparable and, in some cases, superior efficacy to the natural product.

This document details the protocols for the use of sparteine, including the preparation of the free base from its more stable sulfate (B86663) salt, and its application in the enantioselective functionalization of N-Boc-pyrrolidine and N-Boc-piperidine. Quantitative data on yields and enantioselectivities for a range of substrates and electrophiles are provided, along with a mechanistic discussion visualized through a transition state model.

Quantitative Data Summary

The following tables summarize the typical yields and enantioselectivities achieved in the enantioselective lithiation-trapping of N-Boc-pyrrolidine and N-Boc-piperidine using (-)-sparteine and a (+)-sparteine surrogate.

Table 1: Enantioselective Functionalization of N-Boc-pyrrolidine

| Electrophile (E+) | Ligand | Product | Yield (%) | ee (%) | Configuration |

| Benzophenone | (-)-Sparteine | 2-(diphenyl(hydroxy)methyl)-N-Boc-pyrrolidine | 85 | >95 | S |

| Benzaldehyde | (-)-Sparteine | 2-(hydroxy(phenyl)methyl)-N-Boc-pyrrolidine | 78 | 96 | S |

| MeI | (-)-Sparteine | 2-methyl-N-Boc-pyrrolidine | 65 | 94 | S |

| Benzyl Bromide | (-)-Sparteine | 2-benzyl-N-Boc-pyrrolidine | 72 | 92 | S |

| MeOD | (-)-Sparteine | 2-deuterio-N-Boc-pyrrolidine | 90 | 97 | S |

| Me₃SnCl | (-)-Sparteine | 2-(trimethylstannyl)-N-Boc-pyrrolidine | 88 | 98 | S |

| Benzophenone | (+)-Sparteine Surrogate | 2-(diphenyl(hydroxy)methyl)-N-Boc-pyrrolidine | 83 | 94 | R |

| MeI | (+)-Sparteine Surrogate | 2-methyl-N-Boc-pyrrolidine | 68 | 95 | R |

Table 2: Enantioselective Functionalization of N-Boc-piperidine

| Electrophile (E+) | Ligand | Product | Yield (%) | ee (%) | Configuration |

| Me₃SnCl | (-)-Sparteine | 2-(trimethylstannyl)-N-Boc-piperidine | 75 | 87 | S |

| Benzophenone | (-)-Sparteine | 2-(diphenyl(hydroxy)methyl)-N-Boc-piperidine | 60 | 85 | S |

| MeI | (-)-Sparteine | 2-methyl-N-Boc-piperidine | 55 | 86 | S |

| MeOD | (-)-Sparteine | 2-deuterio-N-Boc-piperidine | 80 | 88 | S |

Experimental Protocols

Preparation of (-)-Sparteine Free Base from (-)-Sparteine Sulfate

(-)-Sparteine is often supplied as its pentahydrate sulfate salt for improved stability and handling. The free base is required for the formation of the active organolithium complex and can be readily prepared.

Materials:

-

(-)-Sparteine sulfate pentahydrate

-

Sodium hydroxide (B78521) (NaOH)

-

Diethyl ether (Et₂O) or Dichloromethane (B109758) (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Separatory funnel

-

Round-bottom flask

-

Rotary evaporator

Procedure:

-

Dissolve (-)-sparteine sulfate pentahydrate in a minimal amount of deionized water in a separatory funnel.

-

Add a 2 M aqueous solution of NaOH to the separatory funnel until the aqueous layer is strongly basic (pH > 12, check with pH paper).

-

Extract the aqueous layer with diethyl ether or dichloromethane (3 x 50 mL for a 10 g scale).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield (-)-sparteine as a colorless to pale yellow oil.

-

For rigorous applications, the resulting oil can be further purified by distillation under reduced pressure.

General Protocol for Enantioselective Lithiation-Trapping of N-Boc-pyrrolidine

This protocol provides a general method for the enantioselective deprotonation of N-Boc-pyrrolidine and subsequent reaction with an electrophile.

Materials:

-

N-Boc-pyrrolidine

-

(-)-Sparteine (or (+)-sparteine surrogate)

-

sec-Butyllithium (s-BuLi) in cyclohexane (B81311) (typically 1.4 M)

-

Anhydrous diethyl ether (Et₂O) or methyl tert-butyl ether (MTBE)

-

Electrophile (e.g., benzophenone, methyl iodide)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or nitrogen gas supply

-

Dry glassware

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous diethyl ether (or MTBE).

-

Add N-Boc-pyrrolidine (1.0 eq.) and (-)-sparteine (1.1 eq.).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add s-BuLi (1.1 eq.) dropwise via syringe, maintaining the internal temperature below -75 °C. The solution will typically turn a deep yellow or orange color.

-

Stir the reaction mixture at -78 °C for 2-4 hours.

-

Add a solution of the electrophile (1.2 eq.) in anhydrous diethyl ether dropwise to the reaction mixture at -78 °C.

-

Continue stirring at -78 °C for an additional 2-3 hours, or until the reaction is complete (monitor by TLC).

-

Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

-

Determine the enantiomeric excess by chiral HPLC or GC analysis.

Mechanistic Overview and Visualizations

The enantioselectivity in the sparteine-mediated deprotonation of N-Boc-pyrrolidine arises from the formation of a well-defined diastereomeric transition state. The s-BuLi/(-)-sparteine complex acts as a chiral base, selectively abstracting one of the two prochiral protons α to the nitrogen atom.

Proposed Transition State for Deprotonation

Computational studies have elucidated the likely transition state for this reaction. The lithium atom is coordinated to both nitrogen atoms of the sparteine ligand and the carbonyl oxygen of the N-Boc group. This rigidifies the conformation of the substrate and directs the sec-butyl group to abstract the pro-S proton, leading to the (S)-configured product after electrophilic trapping.

Caption: Transition state model for the enantioselective deprotonation.

Experimental Workflow

The following diagram illustrates the general workflow for the enantioselective synthesis using the sparteine protocol.

Caption: General experimental workflow for sparteine-mediated synthesis.

Protocol for Sparteine-Mediated Enantioselective Lithiation: Application Notes and Detailed Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract: (-)-Sparteine (B7772259), a naturally occurring chiral diamine, is a powerful ligand in asymmetric synthesis for mediating the enantioselective lithiation of prochiral substrates.[1][2] This protocol, in conjunction with organolithium reagents, enables highly stereocontrolled deprotonation, leading to the formation of chiral organolithium complexes. These intermediates can be subsequently trapped by a variety of electrophiles to yield enantioenriched products. This methodology is instrumental in the synthesis of chiral amines, alcohols, and other valuable building blocks for drug discovery and development.[1] This document provides detailed experimental protocols, a summary of quantitative data, and a mechanistic overview to facilitate the successful application of this synthetic tool.

Introduction

Enantioselective synthesis is a critical component of modern drug development, as the therapeutic efficacy and safety of chiral molecules are often intrinsically linked to their absolute stereochemistry.[1] Sparteine-mediated enantioselective lithiation provides a robust and versatile strategy for introducing chirality into a wide range of molecules.[1] The rigid C2-symmetric bis-quinolizidine structure of (-)-sparteine forms a chiral complex with organolithium reagents.[1][2] This complex orchestrates the deprotonation of a prochiral substrate in a stereoselective manner, generating a configurationally stable organolithium intermediate that can be trapped by an electrophile to produce a product with high enantiomeric excess.[1]

Mechanism of Action

The enantioselectivity of the sparteine-mediated lithiation arises from the formation of a diastereomeric complex between the organolithium reagent, (-)-sparteine, and the substrate. This complex creates a chiral environment that directs the organolithium base to abstract a specific proton, leading to a configurationally biased organolithium intermediate.[1][2] Spectroscopic studies, including NMR, have been crucial in elucidating the structure of these active complexes.[2]

Experimental Protocols

General Considerations

-

All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using flame-dried glassware.

-

Anhydrous solvents are crucial for the success of the reaction. Ethereal solvents such as diethyl ether (Et₂O) or methyl tert-butyl ether (MTBE) are commonly used.[2][3] Toluene can also be an effective solvent for certain substrates.[3][4] The use of THF can sometimes lead to a loss of enantioselectivity.[5]

-

Organolithium reagents (e.g., s-BuLi, n-BuLi) are highly reactive and pyrophoric; handle with extreme care.

-

Reactions are typically conducted at low temperatures (-78 °C) to ensure the stability of the organolithium intermediates and maximize enantioselectivity.

General Protocol for Sparteine-Mediated Enantioselective Lithiation

The following is a generalized procedure. Specific substrate and electrophile combinations may require optimization of reaction times, temperatures, and stoichiometry.

Detailed Steps:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the anhydrous solvent (e.g., MTBE, to make a 0.1-0.2 M solution) and (-)-sparteine (typically 1.1 to 1.2 equivalents).[2]

-

Formation of the Chiral Base: Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add the organolithium reagent (e.g., s-butyllithium, 1.1 to 1.2 equivalents) dropwise. Stir the resulting solution at -78 °C for 15 to 30 minutes.[2]

-

Deprotonation: Add a solution of the prochiral substrate (1.0 equivalent) in the same anhydrous solvent dropwise to the chiral base solution at -78 °C. Stir the reaction mixture at this temperature for the required duration (this can range from 1 to 10 hours, depending on the substrate).[1]

-

Electrophilic Trap: Add the desired electrophile (1.2 to 1.5 equivalents) dropwise to the reaction mixture at -78 °C.[1][6]

-

Reaction Completion: Continue stirring the reaction at -78 °C for an additional 1 to 2 hours after the addition of the electrophile.[1]

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) at -78 °C.[1][6] Allow the mixture to warm to room temperature. The layers are then separated.

-

Extraction: The aqueous layer is extracted multiple times with a suitable organic solvent (e.g., diethyl ether, 3 x 20 mL).[1][6]

-

Purification: The combined organic layers are washed with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine, then dried over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel to afford the enantioenriched product.[1][6]

Quantitative Data Summary

The effectiveness of sparteine-mediated enantioselective lithiation is demonstrated by the high yields and enantiomeric excesses achieved across a range of substrates.

Table 1: Enantioselective Lithiation and Substitution of N-Boc-pyrrolidine

| Organolithium Reagent | Electrophile (E+) | Product | Yield (%) | Enantiomeric Excess (ee %) |

| s-BuLi | (CH₃)₂CO | 2-(1-hydroxy-1-methylethyl)-N-Boc-pyrrolidine | 85 | 96 |

| n-BuLi | PhCHO | 2-(hydroxy(phenyl)methyl)-N-Boc-pyrrolidine | 78 | 94 |

| s-BuLi | TMSCl | 2-(trimethylsilyl)-N-Boc-pyrrolidine | 82 | 95 |

Data compiled from reference[6].

Table 2: Enantioselective Lithiation of O-Carbamates

| Substrate | Organolithium Reagent | Electrophile (E+) | Yield (%) | Enantiomeric Excess (ee %) |

| n-Propyl-O-carbamate | s-BuLi | (CH₃)₂SiCl | 88 | >98 |

| sec-Butyl-O-carbamate | s-BuLi | Ph₂CO | 91 | 96 |

| Benzyl-O-carbamate | s-BuLi | Mel | 75 | 94 |

Representative data based on principles described in[3][7].

Table 3: Enantioselective Lithiation of Ferrocene (B1249389) Derivatives

| Substrate | Organolithium Reagent | Electrophile (E+) | Yield (%) | Diastereomeric Ratio | Enantiomeric Excess (ee %) |

| 1,1'-N,N,N',N'-Tetraisopropylferrocenedicarboxamide | n-BuLi | TMSCl | 95 | - | 98 |

| 1,1'-N,N,N',N'-Tetraisopropylferrocenedicarboxamide | s-BuLi | I₂ | 85 | - | 96 |

Data based on studies of ferrocene diamides.[8][9]

Applications in Drug Development

The ability to generate enantioenriched building blocks makes sparteine-mediated lithiation a valuable tool in drug discovery and development. This methodology has been applied to the synthesis of a wide range of chiral molecules, including:

-

Chiral Amines and Heterocycles: Enantioselective deprotonation of N-Boc protected amines and heterocycles is a common application, providing access to chiral pyrrolidines and other nitrogen-containing ring systems.[2][4]

-